

Mequitazine: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name:	Mequitazine
Cat. No.:	B1676290

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Introduction

Mequitazine is a second-generation H1 antagonist and anticholinergic agent belonging to the phenothiazine class of compounds.^{[1][2]} It is primarily used in the treatment of various allergic conditions, including rhinitis and urticaria. This technical guide provides a comprehensive overview of the chemical structure of **mequitazine** and details the prominent synthetic routes for its preparation, including detailed experimental protocols and quantitative data.

Chemical Structure

Mequitazine is a chiral compound, with the therapeutic activity primarily attributed to the (S)-enantiomer. It is chemically designated as 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine.^{[2][3]}

Key Identifiers:

Identifier	Value
IUPAC Name	10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine[3]
SMILES	C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=C C=CC=C53[4][5]
InChI	InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2[3][5]
Molecular Formula	C20H22N2S[3][4]
Molecular Weight	322.47 g/mol [4]
CAS Number	29216-28-2[2]

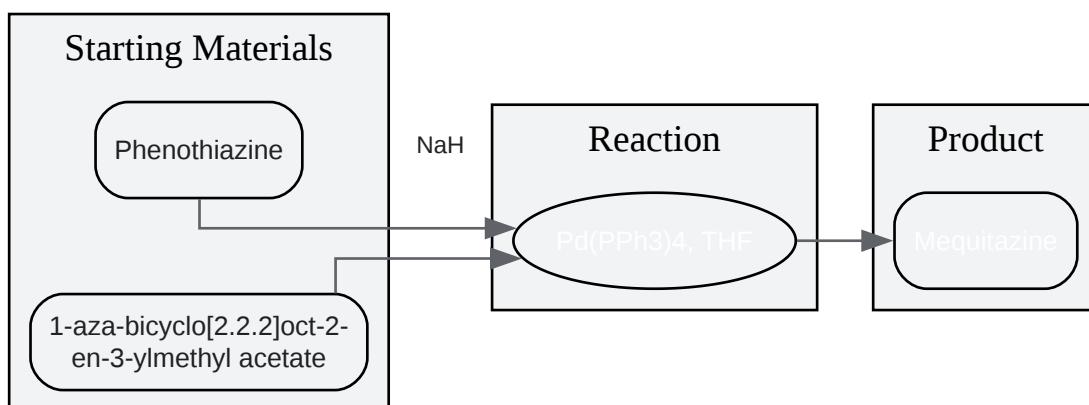
Synthesis of Mequitazine

Several synthetic strategies for the preparation of **mequitazine** have been reported. This guide details three prominent methods:

- Palladium-Catalyzed Allylic Alkylation
- Multi-step Synthesis from 3-Quinuclidinone and Phenothiazine
- Synthesis via Condensation with Butyllithium

Synthesis Route 1: Palladium-Catalyzed Allylic Alkylation

This approach offers a short and straightforward synthesis of **mequitazine** based on an efficient palladium-catalyzed allylic alkylation of sodium phenothiazinate.[6]



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Palladium-Catalyzed Allylic Alkylation of Sodium Phenothiazinate.

Experimental Protocol:

A detailed experimental protocol for this specific palladium-catalyzed synthesis is described by Gonnot et al. (2009).^[6] The general procedure involves the following steps:

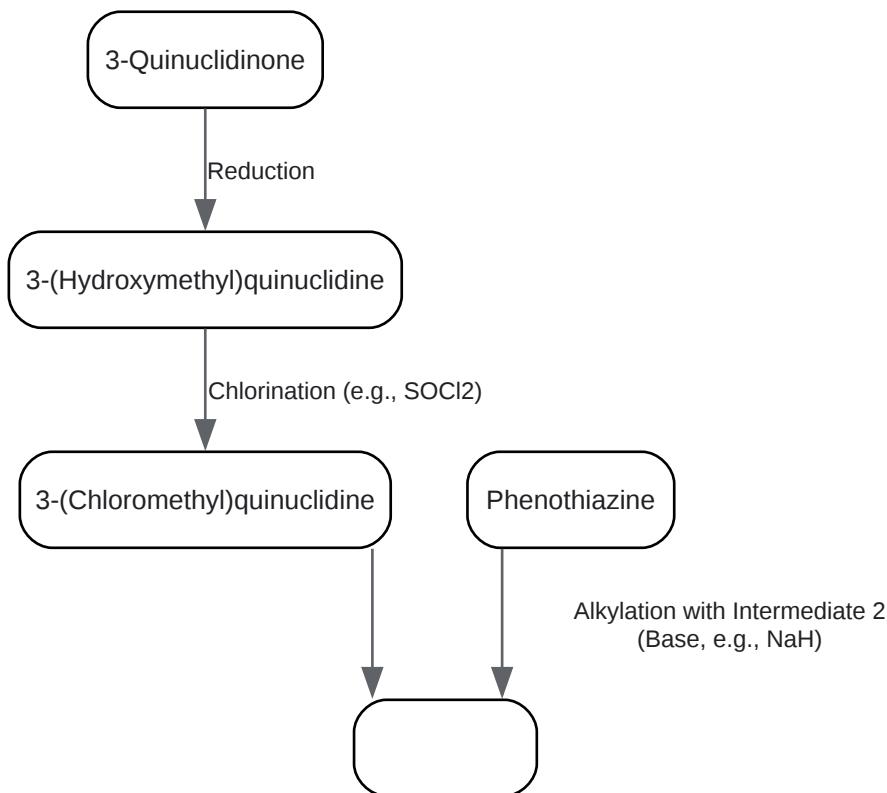
- Formation of Sodium Phenothiazinate: Phenothiazine is reacted with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the sodium salt of phenothiazine.
- Palladium-Catalyzed Coupling: The prepared sodium phenothiazinate is then reacted with 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in THF at room temperature.
- Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted and purified, typically by column chromatography, to yield **mequitazine**.

Quantitative Data:

Parameter	Value	Reference
Yield	58%	[7]
Catalyst Loading	4 mol%	[7]

Synthesis Route 2: Multi-step Synthesis from 3-Quinuclidinone and Phenothiazine

This pathway involves the construction of the **mequitazine** molecule through a series of sequential reactions starting from commercially available 3-quinuclidinone and phenothiazine.



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Multi-step Synthesis of Mequitazine.

Experimental Protocol:

- Reduction of 3-Quinuclidinone: 3-Quinuclidinone is reduced to 3-(hydroxymethyl)quinuclidine. This can be achieved using a suitable reducing agent, such as sodium borohydride (NaBH4).
- Chlorination of 3-(Hydroxymethyl)quinuclidine: The hydroxyl group of 3-(hydroxymethyl)quinuclidine is converted to a chlorine atom to form 3-(chloromethyl)quinuclidine. Thionyl chloride (SOCl2) is a common reagent for this transformation.

- Alkylation of Phenothiazine: Phenothiazine is deprotonated with a base, such as sodium hydride, to form the phenothiazine anion. This anion then undergoes nucleophilic substitution with 3-(chloromethyl)quinuclidine to yield **mequitazine**. This reaction is typically carried out in a high-boiling point inert solvent like xylene.[7]

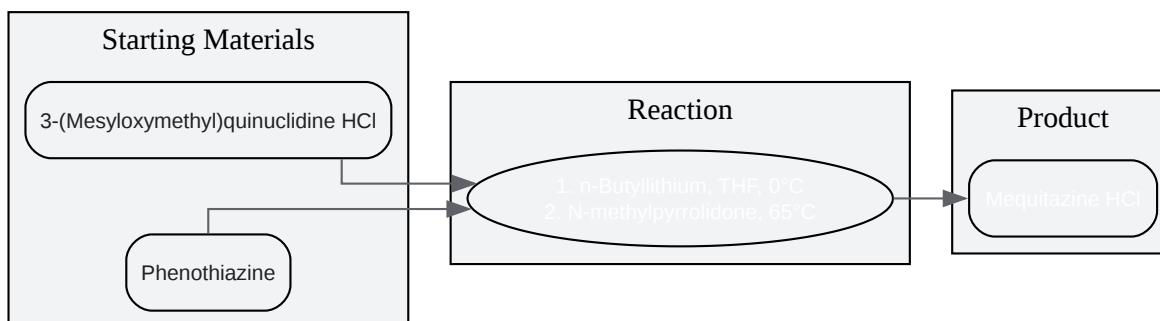
Quantitative Data:

Parameter	Value	Reference
Yield (Overall)	Low	[7]

Note: This route is often associated with the formation of byproducts, leading to lower overall yields.[7]

Synthesis Route 3: Synthesis via Condensation with Butyllithium

This method provides a high-yield synthesis of **mequitazine** by reacting a lithiated derivative of phenothiazine with a mesylated derivative of 3-hydroxymethylquinuclidine.[1]



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Synthesis of Mequitazine using Butyllithium.

Experimental Protocol:

The following protocol is adapted from the patent literature.[\[1\]](#)

- Lithiation of Phenothiazine: To a solution of phenothiazine in anhydrous tetrahydrofuran (THF) at 0°C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred for 1 hour, allowing it to return to room temperature.
- Condensation: 3-(Mesyloxymethyl)quinuclidine hydrochloride and N-methylpyrrolidone are added to the reaction mixture. The mixture is then heated to reflux at 65°C for 2 hours.
- Work-up and Isolation: The reaction is quenched by pouring it into a mixture of water and ice. The product is extracted with a mixture of ethyl acetate and isopropyl ether. The combined organic layers are then extracted with an acidic aqueous solution. **Mequitazine** hydrochloride crystallizes from the acidic aqueous phase.
- Purification: The crystalline **mequitazine** hydrochloride is collected by filtration, washed with isopropyl ether, and can be further purified by recrystallization from isopropyl alcohol.

Quantitative Data:

Parameter	Value	Reference
Yield	87%	[1]
Melting Point (HCl salt)	261°C	[1]

Conclusion

This technical guide has provided a detailed overview of the chemical structure of **mequitazine** and has outlined three significant synthetic methodologies. The choice of a particular synthetic route in a research or drug development setting will depend on various factors, including the desired scale of synthesis, cost of starting materials and reagents, and the required purity of the final product. The butyllithium-mediated synthesis appears to offer a high-yield and clean reaction profile, making it an attractive option for efficient production. The palladium-catalyzed route represents a more modern and direct approach, while the multi-step synthesis from 3-quinuclidinone, despite its potential for lower yields, utilizes readily available starting materials. Researchers and drug development professionals can leverage the information presented

herein to make informed decisions regarding the synthesis of **mequitazine** for their specific applications.

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